molecular formula C12H14N2S B1598895 N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine CAS No. 850375-02-9

N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

Cat. No. B1598895
CAS RN: 850375-02-9
M. Wt: 218.32 g/mol
InChI Key: GFAGRBRYZWAUSV-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, also known as MTMEA, is a thiazole derivative that has been the focus of several scientific research studies. MTMEA is a synthetic compound that has been synthesized using different methods, and its properties and effects have been studied in various fields of science, including pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

Chemical Synthesis and Characterization

A study by Shimoga, Shin, and Kim (2018) focused on the synthesis of related compounds through a polyphosphoric acid condensation route. The synthesized compounds were characterized using various spectroscopic techniques such as FT-IR, DSC, ^{13}C/^1H-NMR, and Mass spectrometry, indicating a methodological approach to studying similar chemical structures for potential applications in scientific research (Shimoga, Shin, & Kim, 2018).

Antimicrobial Evaluation

Visagaperumal et al. (2010) synthesized derivatives of phenyl methanamine, including those with structural similarities to N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. These compounds were evaluated for their antibacterial and antifungal activities, showcasing a variable degree of antimicrobial properties (Visagaperumal et al., 2010).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including those structurally related to this compound, for their efficacy as corrosion inhibitors for steel in acidic solutions. Their findings suggest potential applications in corrosion prevention, emphasizing the importance of chemical structure in inhibitory effectiveness (Yadav, Sarkar, & Purkait, 2015).

Anticancer Activity

Mbugua et al. (2020) reported on the synthesis of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including phenylmethanamine derivatives. These complexes were characterized and evaluated for their anticancer activity against various human cancerous and noncancerous cell lines. The study highlights the potential of such compounds in therapeutic applications, particularly in cancer treatment (Mbugua et al., 2020).

Biochemical Analysis

Biochemical Properties

N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, it binds to certain receptors, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exhibits diverse effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Furthermore, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death . Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the pharmacokinetics and pharmacodynamics of other drugs, highlighting the need for careful consideration in drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . These factors play a crucial role in determining the compound’s therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall cellular effects. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis .

properties

IUPAC Name

N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGRBRYZWAUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406886
Record name N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850375-02-9
Record name N,4-Dimethyl-2-phenyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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